molecular formula C9H9Cl2NO2 B1297710 Ethyl 2,4-dichloro-6-methylnicotinate CAS No. 86129-63-7

Ethyl 2,4-dichloro-6-methylnicotinate

Cat. No. B1297710
Key on ui cas rn: 86129-63-7
M. Wt: 234.08 g/mol
InChI Key: ZNFJVVLTQSOWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221832B2

Procedure details

To a solution of 2,4-dichloro-6-methylnicotinic acid ethyl ester (2.49 mmol) in 6 mL EtOH was added NaOEt (2.61 mmol). The reaction mixture was heated to 60° C. overnight in a closed vessel. At RT, the mixture was diluted with EtOAc and washed with aq. NH4Cl solution. The organic layer was dried over MgSO4 and concentrated in vacuo. Purification by (KP-SIL™ from Biotage) using Hept/EtOAc (1/1) gives the desired product as beige solid;
Quantity
2.49 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.61 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[C:5]1[C:10](Cl)=[CH:9][C:8]([CH3:12])=[N:7][C:6]=1[Cl:13])[CH3:2].[CH3:15][CH2:16][O-:17].[Na+]>CCO.CCOC(C)=O>[CH2:1]([O:3][C:4](=[O:14])[C:5]1[C:10]([O:17][CH2:16][CH3:15])=[CH:9][C:8]([CH3:12])=[N:7][C:6]=1[Cl:13])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.49 mmol
Type
reactant
Smiles
C(C)OC(C1=C(N=C(C=C1Cl)C)Cl)=O
Name
Quantity
2.61 mmol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aq. NH4Cl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by (KP-SIL™ from Biotage)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(N=C(C=C1OCC)C)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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